molecular formula C8H14N2O B020948 2-Butyl-5-hydroxymethylimidazole CAS No. 68283-19-2

2-Butyl-5-hydroxymethylimidazole

Cat. No. B020948
CAS RN: 68283-19-2
M. Wt: 154.21 g/mol
InChI Key: UZKBZGAMRJRWLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related imidazole compounds often involves a multi-step process starting from basic raw materials. For instance, the synthesis of 2-(5-aminomethyl-2-hydroxyphenyl) benzimidazole, a compound related to 2-butyl-5-hydroxymethylimidazole, was achieved through a sequence involving hydroxymethylation, cyclization, chloromethylation, and Gabriel reaction, starting from salicylaldehyde (Gu An-zhong, 2010). Another related compound, 2-butyl-5-formylimidazole, a key intermediate in the synthesis of eprosartan, was synthesized from ethylenediamine and valeronitrile, involving steps such as dehydrogenation, iodination, reduction, hydroxymethylation, oxidation, and hydrogenolysis (Chen Yu-bin, 2008).

Molecular Structure Analysis

The molecular structure of imidazole derivatives is typically confirmed using techniques such as 1H-NMR and IR spectroscopy. The presence of functional groups like hydroxymethyl influences the electronic distribution and steric hindrance within the molecule, affecting its reactivity and interaction with other molecules.

Chemical Reactions and Properties

Imidazole derivatives engage in various chemical reactions, leveraging the reactivity of the imidazole ring and its substituents. For example, novel imidazole-amino acid conjugates were synthesized from 2-butyl-4-chloro-1-methylimidazole-5-carboxylic acid, demonstrating the versatility of imidazole compounds in forming bioactive molecules (A. Jallapally et al., 2015).

Scientific Research Applications

  • Medicinal Chemistry and Pharmacology:

    • Imidazole derivatives, such as 2-butyl-4-chloroimidazole, have been found to possess potent angiotensin-converting enzyme (ACE) inhibitor activity, with minimal toxicity. This suggests their potential application in treating hypertension and cardiovascular diseases (Jallapally et al., 2015).
    • Certain imidazole derivatives show significant antioxidant and antimicrobial activities, offering potential use in treating bacterial infections and oxidative stress-related diseases (Zhou et al., 2013).
    • Some benzimidazole derivatives have demonstrated potent anticonvulsant activity, indicating their potential application in the treatment of epilepsy (Shaharyar et al., 2016).
    • Certain imidazole compounds have shown potential as anti-biofilm coatings for orthopedic implants, due to their low toxicity and ability to inhibit biofilm formation (Steenackers et al., 2014).
  • Materials Science and Corrosion Inhibition:

    • Imidazole derivatives have been found to be effective inhibitors of copper corrosion, suggesting their application in protecting metal surfaces in acidic environments (Gašparac et al., 2000).
  • Green Chemistry:

    • Research has highlighted the role of imidazole-based ionic liquids in the hydrolysis of cellulose, a key step in biomass conversion to biofuels and chemicals. This process is part of the broader field of green chemistry, focusing on sustainable and environmentally friendly chemical processes (Dee & Bell, 2011).

Safety And Hazards

2-Butyl-5-hydroxymethylimidazole is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

(2-butyl-1H-imidazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-2-3-4-8-9-5-7(6-11)10-8/h5,11H,2-4,6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKBZGAMRJRWLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10218432
Record name 2-Butyl-5-hydroxymethylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-5-hydroxymethylimidazole

CAS RN

68283-19-2
Record name 2-Butyl-5-hydroxymethylimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068283192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butyl-5-hydroxymethylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Butyl-5-hydroxymethylimidazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-BUTYL-5-HYDROXYMETHYLIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Guram, A Hagemeyer, CG Lugmair… - Advanced Synthesis …, 2004 - Wiley Online Library
… The supernatant was also tested for its catalytic activity and showed that the homogeneous contribution to the oxidation of 2-butyl5-hydroxymethylimidazole by leached V is only slightly …
Number of citations: 45 onlinelibrary.wiley.com
K Qin, D Zang, Y Wei - Chinese Chemical Letters, 2022 - Elsevier
… They reported on the selective oxidation of 2-butyl-5-hydroxymethylimidazole and the synthesis of an important pharmaceutical intermediate (the corresponding aldehyde). This reaction …
Number of citations: 1 www.sciencedirect.com

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